molecular formula C13H17N3O2S B10929328 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B10929328
M. Wt: 279.36 g/mol
InChI Key: MIEJPXRRGYKFNF-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate sulfonamide derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide stands out due to its unique combination of a pyrazole ring and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H17N3O2S/c1-11-12(9-14-16(11)3)10-15(2)19(17,18)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3

InChI Key

MIEJPXRRGYKFNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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